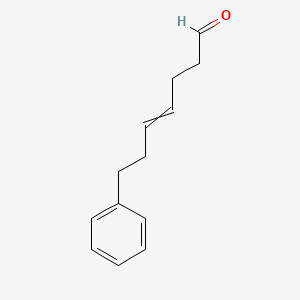
7-Phenylhept-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylhept-4-enal: is an organic compound with the molecular formula C₁₃H₁₆O . It is characterized by a phenyl group attached to a heptenal chain, specifically at the 7th position. This compound is notable for its unique structure, which combines an aromatic ring with an unsaturated aldehyde, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-4-enal typically involves the reaction of 3-butynylbenzene with various reagents. One common method includes the use of Rh(III)-catalyzed diastereoselective C–H bond addition/cyclization cascade . This reaction is carried out under a nitrogen atmosphere using oven-dried glassware and purified solvents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Phenylhept-4-enal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: 7-Phenylheptanoic acid.
Reduction: 7-Phenylheptanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 7-Phenylhept-4-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of reaction mechanisms and synthetic pathways.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of 7-Phenylhept-4-enal involves its interaction with molecular targets through its aldehyde and phenyl groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π stacking interactions. These interactions can influence various biochemical pathways, making this compound a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
7-Phenylhept-4-yn-3-one: This compound has a similar heptenal chain but with a triple bond at the 4th position.
7-Phenylheptanoic acid: The oxidized form of 7-Phenylhept-4-enal.
7-Phenylheptanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of an aromatic ring and an unsaturated aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
65018-57-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
7-phenylhept-4-enal |
InChI |
InChI=1S/C13H16O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-2,4,6-7,10-12H,3,5,8-9H2 |
InChI Key |
KPCGXCLDVKWCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
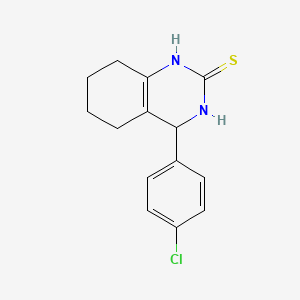
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)


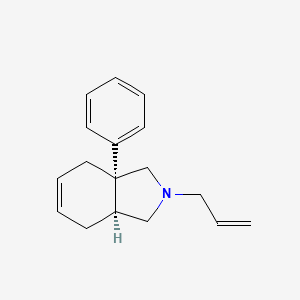



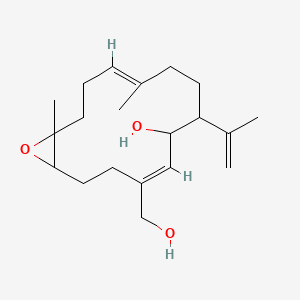
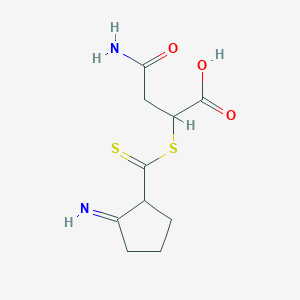
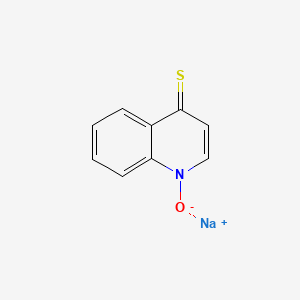
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
